What is 4-Phenanthrol-d9 and its primary use in research?
What is 4-Phenanthrol-d9 and its primary use in research?
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
4-Phenanthrol-d9 is the deuterated form of 4-hydroxyphenanthrene, a metabolite of the polycyclic aromatic hydrocarbon (PAH) phenanthrene. As a stable isotope-labeled internal standard, 4-Phenanthrol-d9 is a critical tool in analytical chemistry, particularly for the precise quantification of phenanthrene metabolites in various biological and environmental matrices. Its use in isotope dilution mass spectrometry techniques, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), allows for the correction of analyte loss during sample preparation and analysis, thereby ensuring high accuracy and reproducibility. This guide provides a comprehensive overview of 4-Phenanthrol-d9, its primary applications in research, detailed experimental protocols, and relevant technical data.
Core Technical Data
The chemical and physical properties of 4-Phenanthrol-d9 are summarized in the table below.
| Property | Value |
| Chemical Name | Phenanthren-1,2,3,5,6,7,8,9,10-d9-4-ol |
| Synonyms | 4-Phenanthrenol-d9, 4-Hydroxyphenanthrene-d9 |
| CAS Number | 922510-21-2[1] |
| Molecular Formula | C₁₄HD₉O[1] |
| Molecular Weight | 203.28 g/mol [1] |
| Appearance | Off-White to Pale Yellow Solid |
| Storage | 2-8°C, Refrigerator |
Primary Use in Research: An Internal Standard for PAH Metabolite Quantification
The principal application of 4-Phenanthrol-d9 in research is its use as an internal standard for the quantitative analysis of phenanthrols and other PAH metabolites.[1] Phenanthrene is a ubiquitous environmental pollutant, and monitoring its metabolites in biological fluids like urine is a key method for assessing human exposure to PAHs.[2] Phenanthrols are considered detoxification products of phenanthrene.
Due to its structural similarity to the target analytes (phenanthrols), 4-Phenanthrol-d9 behaves almost identically during sample extraction, derivatization, and chromatographic separation. However, its increased mass due to the nine deuterium atoms allows it to be distinguished from the unlabeled analytes by a mass spectrometer. By adding a known amount of 4-Phenanthrol-d9 to a sample at the beginning of the analytical process, any loss of the target analyte during sample handling can be accurately accounted for by measuring the ratio of the native analyte to the deuterated internal standard. This isotope dilution technique is the gold standard for accurate quantification in complex matrices.
Experimental Protocols
The following sections outline typical experimental methodologies for the quantification of phenanthrols in human urine using 4-Phenanthrol-d9 as an internal standard with GC-MS and LC-MS.
Sample Preparation for Urine Analysis
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Enzymatic Hydrolysis: Since PAH metabolites are often excreted in urine as glucuronide or sulfate conjugates, a deconjugation step is necessary.
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To 2 mL of urine, add a known amount of 4-Phenanthrol-d9 solution (e.g., in methanol).
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Add β-glucuronidase/arylsulfatase (e.g., from Helix pomatia) and an appropriate buffer (e.g., sodium acetate buffer, pH 5).
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Incubate the mixture, for example, at 37°C for several hours or overnight.
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Extraction:
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Liquid-Liquid Extraction (LLE): The deconjugated phenanthrols can be extracted from the aqueous urine matrix using an organic solvent. A common choice is a mixture of toluene and pentane (e.g., 1:4 v/v).
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Solid-Phase Extraction (SPE): Alternatively, an SPE cartridge (e.g., C18) can be used to clean up the sample and concentrate the analytes. The sample is loaded onto the conditioned cartridge, washed with a polar solvent to remove interferences, and then the analytes are eluted with a less polar solvent.
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Derivatization (for GC-MS): Phenanthrols are polar and require derivatization to improve their volatility and chromatographic properties for GC-MS analysis.
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The extracted and dried sample residue is reconstituted in a suitable solvent (e.g., toluene).
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A silylating agent, such as N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), is added, and the mixture is heated (e.g., at 60-80°C) to form trimethylsilyl (TMS) ethers of the phenanthrols.
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Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
| Parameter | Typical Conditions |
| Gas Chromatograph | Agilent 7890A or equivalent |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column |
| Inlet | Splitless or Pulsed Splitless |
| Carrier Gas | Helium at a constant flow rate (e.g., 1.0-1.5 mL/min) |
| Oven Program | Start at a lower temperature (e.g., 80°C), hold, then ramp to a final temperature (e.g., 300°C) at a controlled rate (e.g., 10-20°C/min) |
| Mass Spectrometer | Triple Quadrupole (e.g., Agilent 7000B) or High-Resolution MS |
| Ionization Mode | Electron Ionization (EI) or Positive Chemical Ionization (PCI) |
| Acquisition Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) |
| Monitored Ions | Specific m/z values for the TMS derivatives of 4-phenanthrol and 4-Phenanthrol-d9 |
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
LC-MS is also a powerful technique for the analysis of PAH metabolites and does not typically require derivatization.
| Parameter | Typical Conditions |
| Liquid Chromatograph | Agilent 1200 series, Shimadzu, or equivalent |
| Column | C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm) |
| Mobile Phase | Gradient elution with water and acetonitrile or methanol, often with a modifier like formic acid or ammonium acetate |
| Flow Rate | 0.2-0.5 mL/min |
| Mass Spectrometer | Triple Quadrupole or High-Resolution MS |
| Ionization Source | Electrospray Ionization (ESI), typically in negative ion mode to detect the deprotonated molecule [M-H]⁻ |
| Acquisition Mode | Selected Reaction Monitoring (SRM) |
| SRM Transitions | Specific precursor-to-product ion transitions for 4-phenanthrol and 4-Phenanthrol-d9 |
Visualizations
Metabolic Pathway of Phenanthrene
The following diagram illustrates the metabolic pathway of phenanthrene to various hydroxylated metabolites, including 4-phenanthrol. This process is primarily mediated by cytochrome P450 (CYP) enzymes and epoxide hydrolase (EH).
